molecular formula C30H39FN8O2 B10827932 (1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one

(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one

Cat. No.: B10827932
M. Wt: 562.7 g/mol
InChI Key: NGXAMXNWIHBLBN-JIMJEQGWSA-N
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Description

AZ13824374 is a highly potent and selective inhibitor of ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain. This compound has shown significant cellular target engagement and antiproliferative activity in various breast cancer models . It is a promising candidate for cancer research due to its high specificity and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ13824374 involves multiple steps, including the formation of triazolopyridazine derivatives. These derivatives are crucial intermediates in the synthesis process. The synthetic route avoids the use of carbon monoxide, making it more environmentally friendly . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent, with a solubility of ≥ 200 mg/mL (355.44 mM) .

Industrial Production Methods

Industrial production of AZ13824374 follows similar synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure high purity and yield. The storage conditions for the compound are at 4°C, sealed away from moisture and light .

Chemical Reactions Analysis

Scientific Research Applications

AZ13824374 has a wide range of applications in scientific research:

Mechanism of Action

AZ13824374 exerts its effects by inhibiting the ATAD2 bromodomain. This inhibition disrupts the normal function of ATAD2, leading to reduced proliferation of cancer cells. The molecular targets involved include the bromodomain of ATAD2, which is crucial for its role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZ13824374 stands out due to its high selectivity and potency. It is more than 100-fold selective over a range of epigenetic targets, making it a highly specific inhibitor . This specificity reduces the likelihood of off-target effects, making it a safer and more effective therapeutic candidate.

Biological Activity

The compound (1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. It features a piperidine moiety linked to a triazolo-pyridazine structure and a diazatricyclo framework. The presence of fluorine and other substituents enhances its pharmacological properties.

Antimicrobial Activity

Studies have indicated that compounds with piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives containing piperidine have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. In particular, it has been suggested that related compounds can inhibit acetylcholinesterase (AChE) and urease activities . AChE inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have shown promising results. The modulation of specific signaling pathways by such compounds may lead to apoptosis in cancer cells . The structural complexity of the compound suggests it could interact with multiple targets within cancer cells.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Properties : A series of piperidine derivatives were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics .
  • Enzyme Inhibition Assays : Compounds structurally related to the target compound were tested for their ability to inhibit AChE and urease. Results showed IC50 values in the low micromolar range, indicating potent enzyme inhibition .
  • Anticancer Research : Research involving triazolo-pyridazine derivatives demonstrated their effectiveness in inducing apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Data Tables

Biological ActivityCompound StructureIC50 ValuesReference
AntibacterialPiperidine Derivative5 µM
AChE InhibitionSimilar Compound0.2 µM
AnticancerTriazolo-Pyridazine DerivativeVaries

Properties

Molecular Formula

C30H39FN8O2

Molecular Weight

562.7 g/mol

IUPAC Name

(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one

InChI

InChI=1S/C30H39FN8O2/c1-17(2)25-26-21-9-7-6-8-19(21)14-24(28(40)33-25)38(26)29(41)23-15-22(27-35-34-18(3)39(27)36-23)32-20-10-12-37(13-11-20)16-30(4,5)31/h6-9,15,17,20,24-26,32H,10-14,16H2,1-5H3,(H,33,40)/t24-,25+,26+/m0/s1

InChI Key

NGXAMXNWIHBLBN-JIMJEQGWSA-N

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4[C@H]5CC6=CC=CC=C6[C@@H]4[C@H](NC5=O)C(C)C

Canonical SMILES

CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4C5CC6=CC=CC=C6C4C(NC5=O)C(C)C

Origin of Product

United States

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